3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Description
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a triazine derivative featuring a dihydrotriazine core substituted with two phenyl groups at positions 3 and 6, along with a thione group at position 2. Triazine-thiones are of significant interest due to their diverse applications in medicinal chemistry, materials science, and catalysis, often attributed to their electron-deficient aromatic systems and sulfur-based reactivity .
Properties
IUPAC Name |
3,6-diphenyl-1,4-dihydro-1,3,5-triazine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-14(12-7-3-1-4-8-12)16-11-18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKUOPLCEKTTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazine derivatives .
Scientific Research Applications
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their substituent patterns include:
4-Phenyl-6-phenylamino-1,3,5-triazin-2(1H)-thione (Compound 8)
- Substituents: Phenyl (C₆H₅) at position 4, phenylamino (NH-C₆H₅) at position 4.
- Properties: Melting point: 238–241°C . IR: 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N/C=C) . Higher melting point compared to alkylamino-substituted triazines, suggesting stronger intermolecular interactions due to aromatic stacking .
4,6-Diphenyl-1-[(4-methylbenzylidene)-amino]-1H-[1,3,5]triazine-2-thione (Compound 7a)
- Substituents: Diphenyl (positions 4 and 6), 4-methylbenzylideneamino (CH=N-C₆H₄-CH₃) at position 1.
- Properties :
4,6-Bis(4-chlorophenyl)-1-phenyl-1H-[1,3,5]triazine-2-thione (Compound 5)
- Substituents : Chlorophenyl (Cl-C₆H₄) at positions 4 and 6, phenyl at position 1.
- Properties: Melting point: 180–183°C . Molecular weight: 410.32 g/mol .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s estimated elemental composition aligns with diphenyl-substituted triazines but differs from amino- or chloro-substituted analogs in nitrogen and carbon content.
- Chlorine substitution reduces nitrogen percentage due to increased halogen mass .
Spectral and Reactivity Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
- Reactivity :
- Thione groups enable nucleophilic substitution or coordination with metals, while aryl substituents facilitate π-π interactions in supramolecular assemblies .
Biological Activity
Overview
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of sulfur in its structure distinguishes it from other triazine derivatives, contributing to its diverse chemical and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13N3S
- Molecular Weight : 267.3488 g/mol
- CAS Number : 130925-08-5
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 14 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth by targeting specific bacterial enzymes or disrupting cellular processes.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that it induces cytotoxic effects and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 6.8 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 4.2 | Disruption of mitochondrial function |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial integrity, leading to cell death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazine derivatives included this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to standard antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells as assessed by flow cytometry. The study highlighted the potential use of this compound as a lead candidate for developing new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
